诺西肽

描述

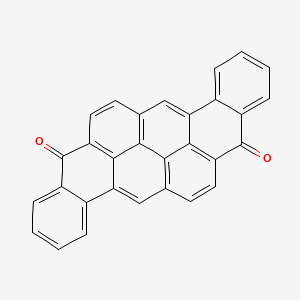

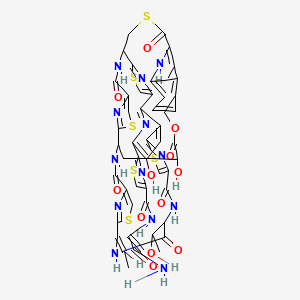

Nosiheptide is a thiopeptide antibiotic produced by the bacterium Streptomyces actuosus . It is classified as an e-series thiopeptide characterized by a nitrogen-containing, 6-membered heterocycle central to multiple azoles and dehydroamino acids along with a macrocyclic core . Nosiheptide has potent activity against various bacterial pathogens, primarily gram-positive, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci .

Synthesis Analysis

The formation of the indolic acid (IA) moiety in Nosiheptide relies primarily on NosL, a radical S-adenosylmethionine (SAM) protein that catalyzes a complex rearrangement of the carbon side chain of L-tryptophan, leading to the generation of 3-methyl-2-indolic acid (MIA) . A mutational biosynthesis strategy has been established for the structural expansion of the side-ring system of Nosiheptide .

Molecular Structure Analysis

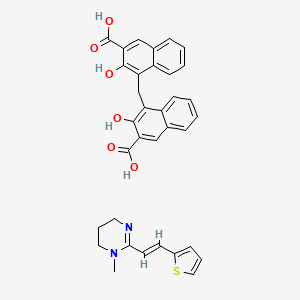

Nosiheptide consists of 5 thiazole rings, a central tetrasubstituted pyridine moiety, and a bicyclic macrocycle, which includes a modified amino acid (from tryptophan) external to the initial peptide translated from the gene encoding it .

Chemical Reactions Analysis

NocV, a cytochrome P450 protein found to be unique in the biosynthetic pathway of Nosiheptide, is responsible for the establishment of the intramolecular ether linkage through two oxidation steps . This cytochrome P450 protein appears to act in tandem on two positions in NOS1260 by selectively hydroxylating Glu6 and then oxidatively coupling the indolic moiety .

Physical And Chemical Properties Analysis

Nosiheptide has a molecular weight of 1222.34 g·mol−1 and is a solid at room temperature . It is soluble in DMSO at 125 mg/mL (ultrasonic) .

科学研究应用

抗生素特性

诺西肽以其强大的抗生素效果而闻名,特别是针对诸如耐甲氧西林金黄色葡萄球菌 (MRSA) 和耐万古霉素肠球菌 (VRE) 等关键病原体。 它可以通过补料分批发酵合成,这是一种针对最大产量的动态过程 .

畜牧业应用

由于其抗生素特性,诺西肽也用于畜牧业以预防和治疗细菌感染,促进动物健康和食品安全 .

生物合成研究

关于诺西肽生物合成的研究揭示了涉及诸如 NosI 等酶的复杂过程,NosI 负责腺苷酸化并转移到载体蛋白上以进行修饰。 这项研究提供了对肽类抗生素复杂生物合成途径的见解 .

结构测定

对诺西肽及其变体的结构研究已经导致了具有潜在治疗应用的新化合物的发现。 例如,将包含 nocV 拷贝的质粒引入工程菌株中导致了新的诺西肽型化合物的产生 .

酶功能研究

已经对 NocV 酶进行了研究,以确定其作为羟化酶在氧合残基和从吲哚甲基中提取氢原子中的作用,从而导致环化和诺西肽变体的产生 .

作用机制

Target of Action

Nosiheptide, a thiopeptide antibiotic, primarily targets the 50S ribosomal subunit in bacteria . This subunit is a part of the bacterial ribosome, the molecular machine that synthesizes proteins, which are essential for the survival and growth of bacteria.

Mode of Action

Nosiheptide exerts its antibacterial effect by binding tightly to the 50S ribosomal subunit and inhibiting the activities of elongation factors . This prevents protein synthesis, thereby inhibiting bacterial growth .

Biochemical Pathways

The biosynthesis of Nosiheptide involves a series of enzymes. The enzyme NosI activates 3-methyl-2-indolic acid (MIA) and transfers it to the phosphopantetheinyl arm of a carrier protein NosJ . Then, NosN acts on the NosJ-bound MIA and installs a methyl group on the indole C4 . The resulting dimethylindolyl moiety is released from NosJ by a hydrolase-like enzyme NosK . This series of reactions leads to the formation of the indole side ring of Nosiheptide .

Pharmacokinetics

These properties limit its use in human medicine, although it is used as a feed additive in the growth of poultry and hogs to promote growth and general health .

Result of Action

The result of Nosiheptide’s action is the inhibition of protein synthesis in bacteria, leading to the cessation of bacterial growth . This makes Nosiheptide effective against various bacterial pathogens, primarily gram-positive bacteria, including methicillin-resistant Staphylococcus aureus, penicillin-resistant Streptococcus pneumoniae, and vancomycin-resistant enterococci .

安全和危害

生化分析

Biochemical Properties

Nosiheptide plays a significant role in biochemical reactions by inhibiting bacterial protein synthesis. It interacts with the 50S ribosomal subunit, preventing the activities of elongation factors and thereby inhibiting protein synthesis . The compound binds tightly to the ribosomal subunit, which is crucial for its antibacterial activity. Nosiheptide also interacts with various enzymes and proteins during its biosynthesis, including NosP, a regulatory protein that activates the transcription of structural genes involved in nosiheptide production .

Cellular Effects

Nosiheptide exerts its effects on various types of cells by inhibiting protein synthesis. In bacterial cells, it disrupts cellular processes by binding to the ribosome and preventing the elongation of nascent polypeptides . This inhibition leads to a halt in protein production, which is essential for bacterial growth and survival. Nosiheptide has also been shown to influence cell signaling pathways and gene expression in bacteria, contributing to its bacteriostatic effects .

Molecular Mechanism

The molecular mechanism of nosiheptide involves its tight binding to the 50S ribosomal subunit, which inhibits the activities of elongation factors necessary for protein synthesis . This binding prevents the ribosome from moving along the mRNA, effectively halting translation. Additionally, nosiheptide’s structure allows it to interact with specific sites on the ribosome, enhancing its inhibitory effects . The compound’s unique indole side ring and regiospecific hydroxyl groups on the macrocyclic core contribute to its binding affinity and specificity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of nosiheptide have been observed to change over time. The compound is relatively stable, but its activity can be influenced by factors such as temperature and pH . Long-term studies have shown that nosiheptide maintains its antibacterial activity over extended periods, although some degradation may occur under certain conditions . In vitro and in vivo studies have demonstrated that nosiheptide can have lasting effects on bacterial populations, reducing their viability and preventing regrowth .

Dosage Effects in Animal Models

The effects of nosiheptide vary with different dosages in animal models. At lower doses, nosiheptide has been shown to effectively inhibit bacterial growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including potential toxicity to host cells . Studies have identified threshold effects, where the antibacterial activity of nosiheptide increases with dosage up to a certain point, beyond which additional increases in dosage do not significantly enhance its effects .

Metabolic Pathways

Nosiheptide is involved in several metabolic pathways, particularly those related to its biosynthesis. The compound is synthesized through a series of post-translational modifications of a ribosomally synthesized precursor peptide . Enzymes such as NosL, NosI, and NosN play crucial roles in the activation and modification of intermediates during nosiheptide biosynthesis . These enzymes facilitate the incorporation of the indole side ring and other structural features that are essential for nosiheptide’s activity .

Transport and Distribution

Within cells and tissues, nosiheptide is transported and distributed through interactions with specific transporters and binding proteins . The compound’s poor water solubility limits its distribution, but it can accumulate in certain cellular compartments where it exerts its antibacterial effects . Studies have shown that nosiheptide can be taken up by bacterial cells and localized to the ribosome, where it inhibits protein synthesis .

Subcellular Localization

Nosiheptide’s subcellular localization is primarily within the ribosome, where it binds to the 50S ribosomal subunit . This localization is critical for its function as an inhibitor of protein synthesis. The compound’s structure includes targeting signals that direct it to the ribosome, ensuring its effective interaction with the ribosomal subunit . Additionally, post-translational modifications of nosiheptide, such as the addition of the indole side ring, enhance its binding affinity and specificity for the ribosome .

属性

IUPAC Name |

N-(3-amino-3-oxoprop-1-en-2-yl)-2-[21-ethylidene-9,30-dihydroxy-18-(1-hydroxyethyl)-40-methyl-16,19,26,31,42,46-hexaoxo-32-oxa-3,13,23,43,49-pentathia-7,17,20,27,45,51,52,53,54,55-decazanonacyclo[26.16.6.12,5.112,15.122,25.138,41.147,50.06,11.034,39]pentapentaconta-2(55),4,6,8,10,12(54),14,22(53),24,34(39),35,37,40,47,50-pentadecaen-8-yl]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H43N13O12S6/c1-5-23-46-60-28(14-79-46)41(70)56-25-10-33(67)50(74)76-11-21-7-6-8-24-34(21)18(2)35(54-24)51(75)82-17-31(57-42(71)29-15-80-47(25)61-29)48-58-26(12-78-48)37-22(45-59-30(13-77-45)43(72)64-36(20(4)65)44(73)55-23)9-32(66)38(63-37)49-62-27(16-81-49)40(69)53-19(3)39(52)68/h5-9,12-16,20,25,31,33,36,54,65-67H,3,10-11,17H2,1-2,4H3,(H2,52,68)(H,53,69)(H,55,73)(H,56,70)(H,57,71)(H,64,72) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQAOHXRUMXWDLQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C2=NC(=CS2)C(=O)NC3CC(C(=O)OCC4=C5C(=C(C(=O)SCC(C6=NC(=CS6)C7=NC(=C(C=C7C8=NC(=CS8)C(=O)NC(C(=O)N1)C(C)O)O)C9=NC(=CS9)C(=O)NC(=C)C(=O)N)NC(=O)C1=CSC3=N1)NC5=CC=C4)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H43N13O12S6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1222.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56377-79-8 | |

| Record name | Nosiheptide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56377-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nosiheptide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.654 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。